5-氯噻唑-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

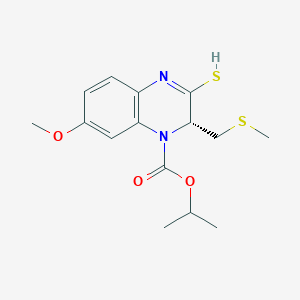

5-Chlorothiazole-2-sulfonamide is a sulfonamide derivative . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms .

Molecular Structure Analysis

The molecular structure of sulfonamides, including 5-Chlorothiazole-2-sulfonamide, is characterized by the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring . The crystal structures of these drugs and their polymorphism have been studied using computational modeling approaches at the quantum mechanical level .Chemical Reactions Analysis

Sulfonamides can undergo various chemical reactions. For instance, they can be modified, degraded, or used as nutrients by some bacteria . In addition, sulfonamides can be converted to pivotal sulfonyl radical intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of sulfonamides can be influenced by their crystal structures. The polymorphism of a drug substance can have a deep impact on its properties such as chemical hardness, density, melting point, adsorption, chemical reactivity, solubility, dissolution rate, biological action, production, and formulation .科学研究应用

Application in Anti-Inflammatory Drugs

Specific Scientific Field

This application falls under the field of Medicinal Chemistry .

Summary of the Application

5-Chlorothiazole-2-sulfonamide is used in the synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) . These drugs are particularly effective in reducing pain and protecting against inflammation-related diseases .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of COX-2 inhibitors . Derivatives of pyrazole sulfonamide carboxylic acids with an R group comprising 2-chlorothiazole showed potent dual anti-inflammatory activities .

Results or Outcomes

The derivatives showed potent dual anti-inflammatory activities with IC 50 = 0.4 μM (SI = 29.73) and 0.01 μM (SI = 344.56) towards COX-2 .

Application in Antibacterial Drugs

Specific Scientific Field

This application falls under the field of Pharmaceutical Chemistry .

Summary of the Application

5-Chlorothiazole-2-sulfonamide is used in the synthesis of antibacterial agents . The aim is to overcome sulfonamide resistance and identify new drug candidates through molecular modifications .

Methods of Application or Experimental Procedures

Twelve sulfonamides (SA1–SA12) were synthesized by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .

Results or Outcomes

The new sulfonamides were selectively effective against various Staphylococcus aureus strains . Introducing a bulky lipophilic substituent at the para position of the phenyl ring significantly increased the antibacterial activities of the compounds against Staphylococcus aureus .

Application in Sulfonimidates Synthesis

Specific Scientific Field

This application falls under the field of Organic & Biomolecular Chemistry .

Summary of the Application

5-Chlorothiazole-2-sulfonamide is used in the synthesis of sulfonimidates . Sulfonimidates are a sulfur(VI) species bearing a tetrahedral sulfur centre, with four different groups attached . The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .

Methods of Application or Experimental Procedures

The compound is used in the synthesis of these important sulfur-containing compounds, and their subsequent transformations to other sulfur (VI) derivatives including sulfonimidamides .

Results or Outcomes

Sulfonimidates have found uses as alkyl transfer reagents to acids, alcohols and phenols . They have also been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates .

Application in Environmental Science

Specific Scientific Field

This application falls under the field of Environmental Science .

Summary of the Application

Given their intensive production and utilization, it was estimated that, on average, more than 20,000 tonnes of sulfonamides with bacteriostatic properties may be released into the biosphere each year .

Methods of Application or Experimental Procedures

Sulfonamides and their metabolites have been detected in a wide diversity of environmental compartments and matrices .

Results or Outcomes

The presence of these compounds in the environment raises concerns about their potential impact on ecosystems and human health .

Application in Asymmetric Syntheses

Results or Outcomes

Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents .

Application in Organic Synthesis

Specific Scientific Field

This application falls under the field of Organic Synthesis .

Summary of the Application

The sulfonamide group is a tool well known to the medicinal chemist . The sulfonamide motif has various applications and advantages in organic synthesis, which includes the sulfonamide as an activating group, protecting group, leaving group and as a molecular scaffold .

Methods of Application or Experimental Procedures

The properties of the sulfonamide motif (particularly aryl and heteroaryl sulfonamides) of being resistant to hydrolysis while being transition-state mimetics of the peptide bond has endeared them to the medicinal chemist over the years .

Results or Outcomes

The sulfonamide group has found wide-spread use in the pharmaceutical industry and the motif still considered valuable and safe for drug development .

未来方向

Recent innovations have exploited sulfonamides in the late-stage generation of synthetically useful sulfonyl intermediates, reinvigorating the view of sulfonamides as useful synthetic functional groups . This opens up new possibilities for the late-stage functionalization of sulfonamides and accessing new regions of chemical space .

属性

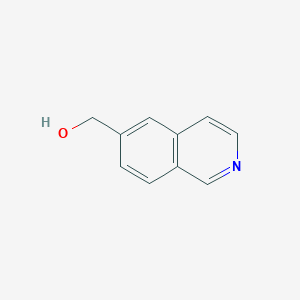

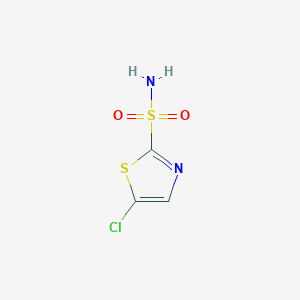

IUPAC Name |

5-chloro-1,3-thiazole-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2O2S2/c4-2-1-6-3(9-2)10(5,7)8/h1H,(H2,5,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FELRPEXVWSKFSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)S(=O)(=O)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorothiazole-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5aS,7S)-7-Isopropenyl-3-methyl-6,7,8,9-tetrahydro-5aH-pyrano[4,3-b]chromen-1-one](/img/structure/B67980.png)

![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)

![3-[(Cyanoacetyl)amino]benzoic acid](/img/structure/B68005.png)

![5-[3,5-bis(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B68006.png)